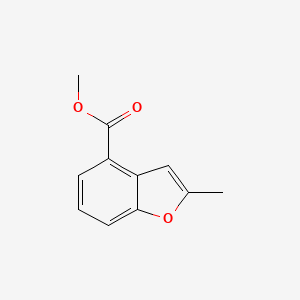

Methyl 2-methylbenzofuran-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methylbenzofuran-4-carboxylate is a chemical compound with the molecular formula C11H10O3. . This compound is characterized by a benzofuran ring substituted with a methyl group at the 2-position and a carboxylate ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methylbenzofuran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another method involves the direct thermal one-pot cyclization of 3,5-dihydroxybenzoate with propargyl bromide, followed by base-catalyzed hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylbenzofuran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring or the ester group.

Scientific Research Applications

Methyl 2-methylbenzofuran-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-methylbenzofuran-4-carboxylate is not fully understood. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The specific molecular targets and pathways involved depend on the structure of the benzofuran derivative and the biological context.

Comparison with Similar Compounds

Methyl 2-methylbenzofuran-4-carboxylate can be compared with other benzofuran derivatives, such as:

2-Hydroxybenzofuran: Known for its antioxidant and anti-inflammatory properties.

5-Nitrobenzofuran: Studied for its antibacterial and anticancer activities.

Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position and the carboxylate ester group at the 4-position can affect the compound’s interactions with molecular targets and its overall pharmacological profile.

Biological Activity

Methyl 2-methylbenzofuran-4-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties, including anticancer, antimicrobial, and other pharmacological effects associated with this compound and its derivatives.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the functionalization of benzofuran derivatives. The synthesis typically requires specific reagents and conditions that facilitate the formation of the carboxylate group at the 4-position of the benzofuran structure.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzofuran derivatives, including this compound. For instance, a comprehensive evaluation of new benzofuran derivatives demonstrated significant cytotoxicity against various cancer cell lines such as K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cells. The structure-activity relationship (SAR) analysis indicated that certain modifications, such as halogenation, enhance cytotoxicity against cancer cells while maintaining selectivity over normal cells .

Table 1: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1c | K562 | 15.0 | Apoptosis induction via caspase activation |

| 1e | HeLa | 10.0 | DNA cleavage inhibition |

| 2d | MOLT-4 | 20.0 | Apoptosis induction via caspase activation |

The mechanism underlying the anticancer activity of these compounds often involves apoptosis induction, as evidenced by increased caspase-3/7 activity in treated cells .

Antimicrobial Activity

Benzofuran derivatives also exhibit significant antimicrobial properties. A study investigating various benzofuran compounds found promising activity against Mycobacterium tuberculosis and other pathogenic bacteria. Compounds were evaluated for their minimum inhibitory concentration (MIC), revealing effective antibacterial and antifungal activities .

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3 | M. tuberculosis H37Rv | 8 |

| 4 | Candida albicans | 16 |

| 6 | Staphylococcus aureus | 12 |

These findings suggest that the presence of specific functional groups on the benzofuran ring significantly influences antimicrobial potency.

Case Studies

Several case studies have focused on the biological activity of this compound and its derivatives:

- Anticancer Efficacy : In a study assessing various benzofuran derivatives, this compound was shown to induce apoptosis in cancer cell lines through caspase activation pathways. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as a therapeutic agent in oncology .

- Antimycobacterial Activity : Research on a series of benzofuran derivatives revealed that this compound exhibited significant antimycobacterial activity with an MIC comparable to established antitubercular agents . This positions it as a candidate for further development in treating tuberculosis.

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 2-methyl-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C11H10O3/c1-7-6-9-8(11(12)13-2)4-3-5-10(9)14-7/h3-6H,1-2H3 |

InChI Key |

REUUWAXILNGBMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=C2O1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.